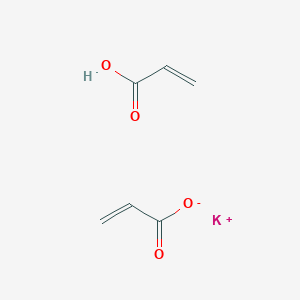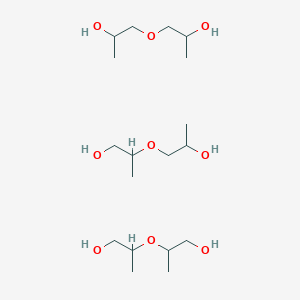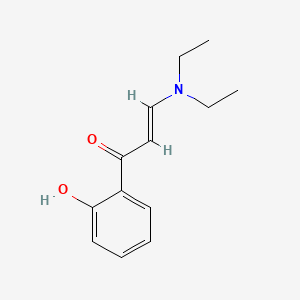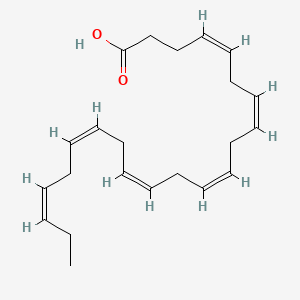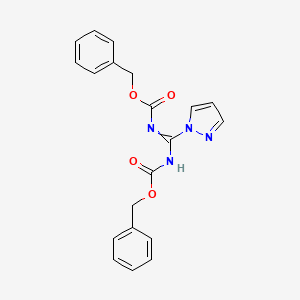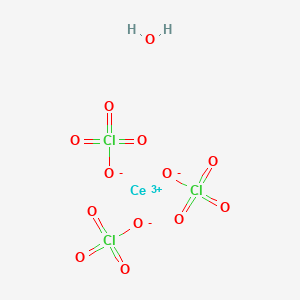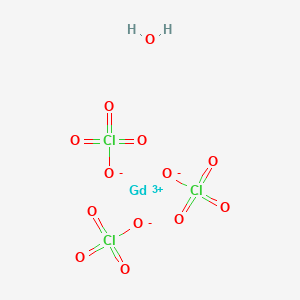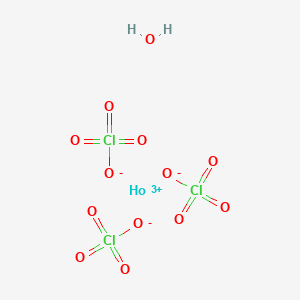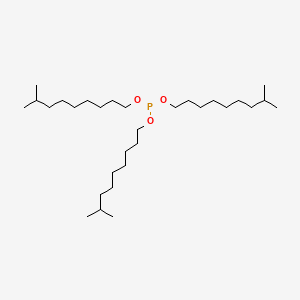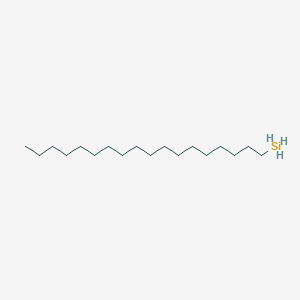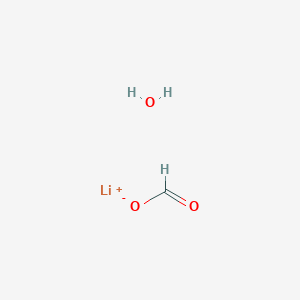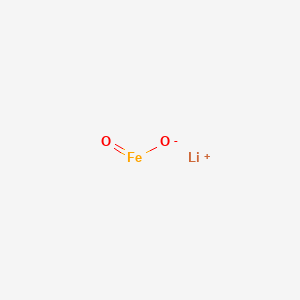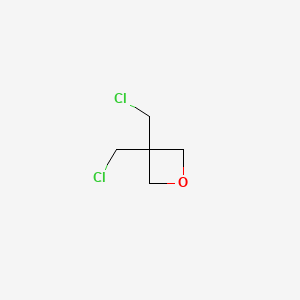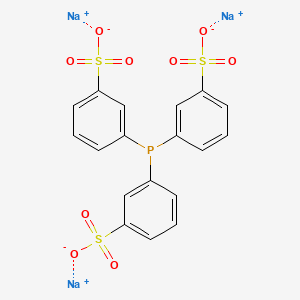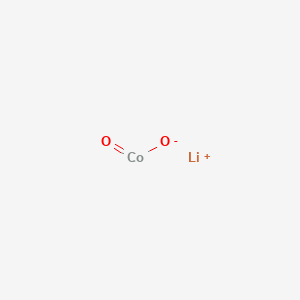
lithium;oxido(oxo)cobalt
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
Lithium cobalt oxide can be prepared by heating a stoichiometric mixture of lithium carbonate (Li₂CO₃) and cobalt(II,III) oxide (Co₃O₄) or metallic cobalt at temperatures ranging from 600°C to 800°C. The product is then annealed at 900°C for several hours under an oxygen atmosphere . Another method involves the calcination of hydrated cobalt oxalate (β-CoC₂O₄·2H₂O) with lithium hydroxide (LiOH) at temperatures up to 750°C to 900°C .
Industrial Production Methods
In industrial settings, lithium cobalt oxide is often produced using high-temperature solid-state reactions. These methods can lead to abnormal grain growth, inhomogeneity, and poor control over stoichiometry . To address these issues, newer synthetic approaches such as electrospinning have been developed. Electrospinning is a low-cost and simple procedure for fabricating one-dimensional nanostructures, which exhibit high specific surface area, short ionic and electronic diffusion pathways, and mechanical stability .
化学反应分析
Types of Reactions
Lithium cobalt oxide undergoes various types of chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions
Oxidation: Lithium cobalt oxide can be oxidized in the presence of oxygen at high temperatures.
Reduction: It can be reduced using lithium ions during the discharge cycle in lithium-ion batteries.
Substitution: Substitution reactions can occur when lithium ions are replaced by other metal ions in the crystal lattice.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, during the discharge cycle in lithium-ion batteries, lithium ions are intercalated into the crystal lattice, forming a reduced form of lithium cobalt oxide .
科学研究应用
Lithium cobalt oxide has a wide range of scientific research applications:
Medicine: Its oxidative properties are being explored for potential therapeutic applications.
作用机制
The mechanism by which lithium cobalt oxide exerts its effects is primarily through its redox activity. In lithium-ion batteries, lithium cobalt oxide acts as a cathode material, where lithium ions are intercalated and deintercalated during the charge and discharge cycles . This redox activity is facilitated by the cobalt atoms, which can switch between different oxidation states (Co³⁺ and Co⁴⁺), allowing for the transfer of electrons and ions .
相似化合物的比较
Similar Compounds
- Lithium nickel oxide (LiNiO₂)
- Lithium manganese oxide (LiMn₂O₄)
- Lithium iron phosphate (LiFePO₄)
Uniqueness
Compared to these similar compounds, lithium cobalt oxide offers higher energy density and stable electrochemical performance, making it a preferred choice for high-performance lithium-ion batteries . it also has drawbacks such as higher cost and potential environmental and health risks associated with cobalt .
属性
IUPAC Name |
lithium;oxido(oxo)cobalt |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Co.Li.2O/q;+1;;-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFZPBUKRYWOWDV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].[O-][Co]=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[Li+].[O-][Co]=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CoLiO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
97.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
